molecular formula C9H17N3O B13285583 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol

Cat. No.: B13285583
M. Wt: 183.25 g/mol
InChI Key: KWTWEMMSPJCEKT-UHFFFAOYSA-N
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Description

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, followed by the introduction of the amino group and subsequent reduction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.

    1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol: A structurally similar compound with a shorter alkyl chain.

    1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol: A compound with a longer alkyl chain.

Uniqueness

1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and amino group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-[(1,5-dimethylpyrazol-4-yl)methylamino]propan-2-ol

InChI

InChI=1S/C9H17N3O/c1-7(13)4-10-5-9-6-11-12(3)8(9)2/h6-7,10,13H,4-5H2,1-3H3

InChI Key

KWTWEMMSPJCEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC(C)O

Origin of Product

United States

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